2-Tert-butyl-4-cyclohexyl-6-methoxyphenol
Description
Contextualization of Hindered Phenols in Chemical Research
Hindered phenols are a subclass of substituted phenols where bulky alkyl groups, such as tert-butyl, are positioned ortho to the hydroxyl group. This steric hindrance plays a crucial role in the reactivity of the phenolic proton, making these compounds effective radical scavengers and antioxidants. Their ability to donate a hydrogen atom to a free radical, while the resulting phenoxy radical is stabilized by both resonance and the steric bulk of the ortho substituents, is a key feature that has driven extensive research. This has led to their application as stabilizers in polymers, fuels, and food products to prevent oxidative degradation.
Significance of Phenolic Structural Motifs in Organic Chemistry
The phenolic structural motif is a cornerstone in organic chemistry, appearing in a vast array of natural products and synthetic compounds. The hydroxyl group imparts characteristic acidity and allows for a range of chemical transformations, including etherification, esterification, and electrophilic aromatic substitution. The interplay between the hydroxyl group and the aromatic ring governs the electron density distribution and, consequently, the reactivity of the molecule. The specific nature and position of substituents on the phenolic ring allow for the fine-tuning of these properties, enabling the design of molecules with specific functions.
Overview of Research Trajectories for 2-Tert-butyl-4-cyclohexyl-6-methoxyphenol and its Structural Analogs
Direct and extensive research specifically on this compound is limited in publicly accessible scientific literature. However, a significant body of research on its structural analogs provides a framework for understanding its potential properties and areas of academic interest.
While specific studies on this compound are not widely reported, the academic inquiry into similarly structured hindered phenols focuses on several key areas:
Synthesis and Characterization: The development of efficient and selective synthetic routes to highly substituted phenols remains an active area of research. Characterization typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the molecular structure.
Antioxidant Activity: A primary focus of research on hindered phenols is the quantification of their antioxidant capacity. Various assays are employed to determine their effectiveness in scavenging different types of free radicals.
Mechanism of Action: Detailed mechanistic studies aim to elucidate the kinetics and thermodynamics of the hydrogen atom transfer process from the phenolic hydroxyl group to free radicals.
Applications in Material Science: Research explores the incorporation of hindered phenols into polymers and other materials to enhance their stability and lifespan by preventing oxidative degradation.
Table 1: General Physicochemical Properties of Hindered Phenols
| Property | General Observation | Influence of Substituents |
| Appearance | Typically white to off-white crystalline solids | Can vary based on purity and specific substituents |
| Solubility | Generally soluble in organic solvents, with low solubility in water | Increased alkyl chain length can decrease water solubility |
| Melting Point | Varies widely based on molecular weight and crystal packing | Larger and more symmetrical molecules tend to have higher melting points |
| Boiling Point | Generally high due to hydrogen bonding and molecular weight | Increases with increasing molecular weight |
Importance of Derivative Studies for Comprehensive Understanding
The study of derivatives and structural analogs is crucial for building a comprehensive understanding of a particular chemical scaffold. In the case of this compound, research on compounds like 2-tert-butyl-4-methoxyphenol (BHA) and 2,6-di-tert-butyl-4-methylphenol (BHT) provides valuable insights.
For instance, studies on BHA have demonstrated that the position of the tert-butyl group influences its antioxidant and biological activities. Research has shown that 2-tert-butyl-4-methoxyphenol has a greater antioxidant capacity than its isomer, 3-tert-butyl-4-methoxyphenol justia.com. Furthermore, combinations of different hindered phenols, such as BHA and BHT, have been investigated for synergistic effects in their anti-inflammatory properties nih.gov.
The investigation of various derivatives allows for the establishment of structure-activity relationships (SAR). By systematically altering the substituents on the phenolic ring—for example, by changing the alkyl group at the 4-position from a cyclohexyl to a methyl or tert-butyl group—researchers can probe how these modifications affect properties such as antioxidant efficacy, solubility, and thermal stability. This knowledge is instrumental in the rational design of new molecules with optimized performance for specific applications.
Table 2: Comparison of Structural Analogs
| Compound | Structure | Key Research Findings |
| 2-tert-butyl-4-methoxyphenol (BHA) | A phenolic ring with one tert-butyl and one methoxy (B1213986) group. | Widely studied as a food antioxidant. The 2-isomer exhibits higher antioxidant activity than the 3-isomer justia.com. |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | A phenolic ring with two tert-butyl groups and one methyl group. | A common antioxidant in plastics and foods. Its combination with BHA shows synergistic anti-inflammatory effects nih.gov. |
| 2,6-di-tert-butyl-4-methoxyphenol (B167138) | A phenolic ring with two tert-butyl groups and one methoxy group. | Investigated for its antioxidant properties and potential biological activities. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
401615-86-9 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-tert-butyl-4-cyclohexyl-6-methoxyphenol |
InChI |
InChI=1S/C17H26O2/c1-17(2,3)14-10-13(11-15(19-4)16(14)18)12-8-6-5-7-9-12/h10-12,18H,5-9H2,1-4H3 |
InChI Key |
WOEOEKWZDCBSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)C2CCCCC2)OC)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes for Methoxy-Substituted Phenols
The synthesis of phenols containing methoxy (B1213986) groups can be approached in several ways. One direct method involves the hydroxylation of a methoxy-substituted aromatic compound. A benign protocol has been developed for this purpose, using reagents like hydrogen peroxide, acetic acid, and p-toluenesulfonic acid to generate ethaneperoxoic acid in situ. nih.gov This reagent then acts as the hydroxylating agent, converting activated aromatic compounds like 1,3-dimethoxy-2-methyl-benzene into the corresponding monohydroxylated product through an electrophilic substitution mechanism. nih.gov
Another major strategy is the demethylation of a methoxy-substituted phenol (B47542) or anisole (B1667542) derivative. mdpi.comencyclopedia.pub This involves removing a methyl group to reveal the phenolic hydroxyl group. Reagents like boron tribromide (BBr₃) and hydrogen bromide (HBr) are effective for this dealkylation, providing good yields of the target phenolic compounds. mdpi.comencyclopedia.pub Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be used to construct the carbon skeleton first, followed by demethylation as a final step to furnish the desired methoxy-substituted phenol. mdpi.comresearchgate.net
Derivatization Approaches for 2-Tert-butyl-4-cyclohexyl-6-methoxyphenol and Related Phenols
Once the core phenolic structure is assembled, it can be further modified to create new derivatives with potentially different chemical and biological properties. A common derivatization is the formation of Schiff bases at the position ortho to the hydroxyl group.
Schiff bases, or iminomethyl derivatives, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. youtube.com For phenolic compounds, this involves reacting a salicylaldehyde (B1680747) derivative with an amine. nih.govrsc.orgresearchgate.net
Specifically for a derivative of the title compound, (E)-2-tert-butyl-6-((cyclohexylimino)methyl)-4-methoxyphenol, the synthesis is carried out by reacting 3-tert-butyl-5-methoxy-salicylaldehyde with cyclohexylamine. nih.gov The reaction is typically performed in a solvent like ethanol (B145695), often in the presence of a dehydrating agent such as molecular sieves, and stirred at room temperature to drive the formation of the imine. nih.gov The resulting Schiff base is a stable compound that can be isolated and purified, for instance, by recrystallization. nih.gov The formation of these derivatives is a versatile method for elaborating the structure of substituted phenols. rsc.org
Table 3: Synthesis of a Phenolic Schiff Base Derivative
| Reactant 1 | Reactant 2 | Product | Key Condition | Reference |
|---|---|---|---|---|
| 3-tert-Butyl-5-methoxy-salicylaldehyde | Cyclohexylamine | (E)-2-tert-butyl-6-((cyclohexylimino)methyl)-4-methoxyphenol | Stirred in ethanol with molecular sieves at room temperature. | nih.gov |
Functionalization for Analytical Probing and Mechanistic Studies
The structure of this compound is well-suited for chemical modifications designed to probe reaction mechanisms or to install functional groups that can serve as analytical handles.
One of the most significant areas of study for hindered phenols is the generation and trapping of highly reactive quinone methide intermediates. rsc.orgcdnsciencepub.com These species can be formed from ortho- or para-substituted phenols through methods such as oxidation (e.g., with silver(I) oxide) or photolysis of hydroxybenzyl alcohol precursors. cdnsciencepub.comnih.gov The transient nature of quinone methides makes them central to many mechanistic investigations, and techniques like laser flash photolysis are employed to characterize their dynamics. cdnsciencepub.comcdnsciencepub.com The study of these intermediates is crucial for understanding degradation pathways, polymerization processes, and their roles in biological systems. researchgate.net
Another powerful functionalization is the Mannich reaction , which introduces an aminomethyl group onto the phenol ring, typically at the ortho position relative to the hydroxyl group. This reaction involves the treatment of the phenol with formaldehyde (B43269) and a primary or secondary amine. The resulting Mannich bases are valuable synthetic intermediates, as the newly introduced aminomethyl moiety can be used for further transformations or can itself impart new chemical properties to the molecule. mdpi.com
| Functionalization Method | Typical Reagents | Intermediate/Product | Primary Application |
|---|---|---|---|
| Oxidation/Photolysis | Ag₂O, Benzoyl Peroxide, UV light rsc.orgcdnsciencepub.com | Quinone Methide | Mechanistic studies, reactive intermediate trapping nih.gov |
| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Aminomethylated Phenol (Mannich Base) | Synthesis of derivatives, introduction of functional probes mdpi.com |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-tert-butyl-4-cyclohexyl-6-methoxyphenol, a combination of ¹H, ¹³C, and, for its derivatives, ¹⁵N NMR spectroscopy would offer a complete picture of its molecular architecture.
Proton (¹H) NMR for Structural Proximity and Connectivity
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to its different proton environments. By comparing with structurally similar compounds like 2,6-di-tert-butyl-4-methoxyphenol (B167138) chemicalbook.com and 2,4-di-tert-butylphenol (B135424) chemicalbook.com, the expected chemical shifts can be inferred.
The solitary hydroxyl proton is anticipated to appear as a broad singlet, with its chemical shift being concentration-dependent due to hydrogen bonding. In related hindered phenols, this peak is often observed around δ 5.0 ppm. stackexchange.com The two aromatic protons on the benzene (B151609) ring are expected to appear as distinct doublets in the aromatic region (δ 6.5-7.5 ppm), with their specific shifts influenced by the positions of the bulky substituents.
The methoxy (B1213986) group protons will present as a sharp singlet, likely in the range of δ 3.7-3.8 ppm, a characteristic region for O-CH₃ groups. chemicalbook.com The nine protons of the tert-butyl group will give rise to a strong singlet around δ 1.4 ppm, indicative of the magnetically equivalent methyl groups. stackexchange.com The cyclohexyl group will show a complex series of multiplets in the upfield region (δ 1.2-2.5 ppm) due to the various axial and equatorial protons, with the proton attached to the aromatic ring (the methine proton) appearing at the downfield end of this range.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OH | ~5.0 (variable) | Singlet (broad) |
| Aromatic-H | 6.5 - 7.5 | Doublets |
| -OCH₃ | ~3.7 - 3.8 | Singlet |
| Cyclohexyl-H (methine) | ~2.4 | Multiplet |
| Cyclohexyl-H (aliphatic) | 1.2 - 1.9 | Multiplets |
| tert-Butyl-H | ~1.4 | Singlet |
Carbon (¹³C) NMR for Carbon Framework Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Based on data from related molecules such as 2,6-di-tert-butyl-4-methoxyphenol chemicalbook.com, 2,4-di-tert-butylphenol chemicalbook.com, and cis-4-tert-butylcyclohexanol chemicalbook.com, the approximate chemical shifts for the carbons in this compound can be predicted.
The aromatic carbons will resonate in the downfield region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-1) and the carbon with the methoxy group (C-6) will be the most deshielded. The carbons substituted with the tert-butyl (C-2) and cyclohexyl (C-4) groups will also have distinct chemical shifts. The two unsubstituted aromatic carbons will appear in the more upfield portion of the aromatic region.
The methoxy carbon is expected around δ 55-60 ppm. The quaternary carbon of the tert-butyl group will be found around δ 34-35 ppm, and its methyl carbons will appear further upfield at approximately δ 30 ppm. The carbons of the cyclohexyl ring will show a range of signals between δ 25-50 ppm, with the carbon attached to the aromatic ring being the most downfield of this set.
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-OH | ~145-155 |
| Aromatic C-OCH₃ | ~140-150 |
| Aromatic C-tert-butyl | ~135-145 |
| Aromatic C-cyclohexyl | ~130-140 |
| Aromatic C-H | ~110-125 |
| -OCH₃ | ~55-60 |
| Cyclohexyl C-1' | ~40-45 |
| Cyclohexyl (other) | ~25-35 |
| tert-Butyl (quaternary) | ~34-35 |
| tert-Butyl (methyls) | ~30 |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Analysis of the spectra of related compounds like 2,6-di-tert-butyl-4-methoxyphenol chemicalbook.com and 2,4-di-tert-butylphenol chemicalbook.com provides a basis for these predictions.
A prominent feature would be the O-H stretching vibration of the phenolic hydroxyl group, expected as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl and cyclohexyl groups would be observed just below 3000 cm⁻¹.
The aromatic C=C stretching vibrations will produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the phenol (B47542) and the methoxy ether linkage are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium, Sharp |
| C-O stretch (phenol) | 1200 - 1300 | Strong |
| C-O stretch (ether) | 1000 - 1100 | Strong |
Electronic Spectroscopy
Electronic spectroscopy, specifically UV-Visible spectroscopy, provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, this technique primarily probes the π → π* transitions of the benzene ring.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The structure of this compound, featuring a substituted benzene ring, is rich in chromophores that give rise to distinct electronic transitions.
The primary chromophore is the phenolic ring system. The presence of the hydroxyl (-OH), methoxy (-OCH₃), and alkyl (tert-butyl, cyclohexyl) substituents on the benzene ring influences the energy of its π-orbitals. The key electronic transitions expected for this molecule are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like benzene exhibit strong absorptions due to these transitions. The substitution on the benzene ring in this compound is expected to shift these absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
n → π* Transitions: These transitions occur when an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the hydroxyl and methoxy groups, is promoted to a π* antibonding orbital of the aromatic ring. youtube.com These transitions are typically of lower intensity compared to π → π* transitions. youtube.com
While specific experimental spectra for this exact compound are not publicly available, analysis of structurally similar phenolic compounds, such as isomers of butylated hydroxyanisole (BHA), often shows absorption maxima in the range of 280-310 nm, which is consistent with the expected transitions for a substituted phenol. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. This is a significant advantage over standard mass spectrometry. unizar.es For this compound (molecular formula C₁₇H₂₆O₂), the monoisotopic mass is 262.19327 Da. uni.lu HRMS can confirm this composition by detecting the m/z of the molecular ion or its adducts with exceptional precision.
Predicted HRMS data for various adducts of the compound are presented below, illustrating the high-resolution values that would be expected in an experimental analysis. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 263.20055 |
| [M+Na]⁺ | 285.18249 |
| [M-H]⁻ | 261.18599 |
| [M+NH₄]⁺ | 280.22709 |
| [M]⁺ | 262.19272 |
| [M]⁻ | 262.19382 |
Table 1: Predicted High-Resolution Mass Spectrometry data for this compound adducts. Data sourced from PubChemLite. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. ub.edu It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound, allowing for its separation from complex mixtures and subsequent identification. oiv.intresearchgate.net
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The components are then separated as they travel through a capillary column, with different compounds eluting at different times based on their boiling points and interactions with the column's stationary phase. oiv.int Upon exiting the column, the separated compound enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting charged fragments are detected. The resulting mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries for identification. ub.edu
For phenolic compounds, a derivatization step, such as silylation to form trimethylsilyl (B98337) (TMS) ethers, is sometimes employed. researchgate.net This process replaces the active hydrogen of the hydroxyl group, which can increase the compound's volatility and thermal stability, leading to improved peak shape and chromatographic performance.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself is not available, the structure of a closely related Schiff base derivative, 2-Tert-butyl-6-(cyclohexyliminomethyl)-4-methoxyphenol , has been determined by single-crystal X-ray diffraction, providing valuable insight into the molecular conformation and packing of this class of compounds. nih.goviucr.org
The study of the single crystal structure of this derivative reveals key structural features, including the confirmation that the cyclohexane (B81311) ring adopts a stable chair conformation. nih.gov The analysis also identified intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen, which helps to stabilize the molecular structure. nih.goviucr.org
The crystallographic analysis determined that the compound crystallizes in the triclinic system. nih.gov The unit cell is the basic repeating parallelepiped from which the entire crystal is built. Its dimensions and angles are fundamental parameters of the crystal lattice. The data collected at a temperature of 120 K are summarized in the table below. nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 10.388 (2) Å |
| b | 13.325 (3) Å |
| c | 13.766 (3) Å |
| α | 111.37 (3)° |
| β | 108.31 (3)° |
| γ | 92.46 (3)° |
| Volume (V) | 1657.8 (8) ų |
| Z | 4 |
Table 2: Unit cell parameters for 2-Tert-butyl-6-(cyclohexyliminomethyl)-4-methoxyphenol. Data sourced from the Cambridge Crystallographic Data Centre. nih.gov
Single Crystal X-ray Diffraction of 2-Tert-butyl-6-(cyclohexyliminomethyl)-4-methoxyphenol
Molecular Conformation and Bond Geometries
The precise three-dimensional arrangement of atoms, including bond lengths and angles, is fundamental to understanding a molecule's physical and chemical properties. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as the Schiff base derivative (E)-2-tert-butyl-6-((cyclohexylimino)methyl)-4-methoxyphenol, provides significant insight into the expected molecular geometry. nih.gov
Table 1: Selected Bond Geometries from a Related Phenolic Schiff Base Derivative
| Parameter | Bond | Length (Å) / Angle (°) |
|---|---|---|
| Bond Length | C=N | 1.278 - 1.280 |
| Bond Length | Phenolic C–O | ~1.382 |
| Bond Angle | Phenolic C–C–O | ~119.2 |
Data derived from a related Schiff base compound, C₁₈H₂₇NO₂. nih.goviucr.orgnih.gov
Analysis of Intramolecular Hydrogen Bonding (O—H⋯N, C—H⋯O)
Intramolecular hydrogen bonds are critical in stabilizing the molecular conformation. In derivatives of the target compound that incorporate an imine group, a strong intramolecular O—H⋯N hydrogen bond is observed between the phenolic hydroxyl group and the imine nitrogen atom. nih.goviucr.orgnih.gov This interaction forms a six-membered pseudo-ring, referred to as an S(6) ring motif, which imparts significant conformational rigidity to the molecule. nih.govnih.gov
Furthermore, weaker C—H⋯O interactions can also contribute to molecular stability. These can occur between hydrogen atoms of the tert-butyl or cyclohexyl groups and the phenolic or methoxy oxygen atoms. nih.gov For instance, in a related structure, intramolecular C—H⋯O bonds were identified between the methyl hydrogens of the tert-butyl group and the hydroxyl group. nih.gov
Table 2: Typical Intramolecular Hydrogen Bond Parameters in a Related Phenolic Schiff Base
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| O–H···N | ~0.85 | ~1.85 | ~2.60 | ~145 |
| C–H···O | ~0.97 | ~2.40 | ~3.20 | ~140 |
Geometric parameters are representative values from crystallographic studies of similar compounds. nih.govnih.gov
Examination of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is dictated by a network of intermolecular interactions. While strong hydrogen bonds may be satisfied intramolecularly, weaker forces such as van der Waals interactions and C—H⋯π interactions often govern the crystal packing. nih.gov In the absence of strong intermolecular hydrogen bond donors or acceptors, the crystal structure is stabilized by a combination of these weaker forces. The packing efficiency is influenced by the bulky tert-butyl and cyclohexyl groups, which fit together to minimize empty space in the crystal lattice. The study of related compounds shows that molecules can be connected into larger supramolecular structures through these subtle interactions, though significant π–π stacking is often hindered by the bulky substituents. nih.govnih.gov
Powder X-ray Diffraction (PXRD) for Crystalline Polymorphs
Powder X-ray Diffraction (PXRD) is a primary technique for the analysis of crystalline solids. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a single compound. Polymorphs have the same chemical composition but differ in their crystal lattice arrangement, which can lead to different physical properties such as melting point, solubility, and stability.
For a compound like this compound, a PXRD analysis would involve irradiating a powdered sample with X-rays and measuring the scattering intensity at different angles. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. By comparing the PXRD pattern of different batches, one could determine if polymorphism occurs. For example, studies on other phenol derivatives, such as 2,2′-Thiobis(4-methyl-6-tert-butylphenol), have successfully used PXRD to identify and differentiate between new polymorphic forms. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. ethz.ch Phenolic compounds, particularly sterically hindered ones like this compound, are known to form relatively stable phenoxyl radicals upon oxidation.
EPR spectroscopy would be the definitive method to study the radical derived from the title compound. The experiment involves placing the sample in a strong magnetic field and irradiating it with microwaves. ljmu.ac.uk Resonance occurs when the microwave frequency matches the energy difference between the electron's spin states, which is dependent on the magnetic field. ljmu.ac.uk The resulting EPR spectrum provides key information:
g-value: This factor is analogous to the chemical shift in NMR and helps identify the type of radical.
Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H) splits the EPR signal into multiple lines. Analysis of this hyperfine structure reveals the electronic distribution of the unpaired electron, indicating which atoms in the molecule bear the most spin density. rsc.org
Studies on similar phenolic structures have used EPR to characterize their corresponding excited triplet states and radical forms, providing crucial data on their electronic structure and stability. nih.gov
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov Based on the electron distribution of a molecule calculated from crystallographic data, the analysis partitions crystal space into regions where the contribution from a specific molecule dominates.
The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov
Table 3: Representative Contributions to Crystal Packing from Hirshfeld Surface Analysis of a Substituted Phenol
| Interaction Type | Contribution (%) |
|---|---|
| H⋯H | 68.9% |
| C⋯H/H⋯C | 11.7% |
| Cl⋯H/H⋯Cl | 11.0% |
| C⋯C | 4.5% |
| C⋯N/N⋯C | 2.2% |
| O⋯H/H⋯O | 1.3% |
Data from a representative analysis of (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an essential tool for predicting the properties of phenolic compounds, offering a balance between accuracy and computational cost. DFT calculations are frequently performed using specific functionals, such as B3LYP or ωB97X-D, combined with a basis set like 6-31G(d) or 6-311++G**, to model the behavior of electrons and predict molecular properties.
Before molecular properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms—the equilibrium geometry—must be determined. Geometry optimization is the computational process of finding the molecular structure that corresponds to a minimum on the potential energy surface. For a flexible molecule like 2-Tert-butyl-4-cyclohexyl-6-methoxyphenol, which contains a rotatable cyclohexyl group, multiple stable conformations may exist.
Computational studies on similar substituted phenols and related structures, such as (E)-2-tert-butyl-6-((cyclohexylimino)methyl)-4-methoxyphenol, confirm that the cyclohexane (B81311) ring typically adopts a stable chair conformation. The optimization process would involve systematically rotating the single bonds (e.g., the bond connecting the cyclohexyl ring to the phenol (B47542) and the C-O bond of the methoxy (B1213986) group) to map the conformational landscape and identify the global minimum energy structure. The orientation of the hydroxyl and methoxy groups relative to the bulky tert-butyl group is critical in determining the final, most stable conformation.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (i.e., its nucleophilicity or oxidation potential). Molecules with higher-energy HOMOs are generally better electron donors.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons (i.e., its electrophilicity or reduction potential). Molecules with lower-energy LUMOs are better electron acceptors.
The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and electronic excitability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and can be easily excited.
For this compound, the electron-donating methoxy and alkyl (tert-butyl, cyclohexyl) groups are expected to raise the energy of the HOMO, making the compound a potent electron donor. The HOMO is typically localized over the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups. The LUMO, conversely, is expected to be distributed over the aromatic ring, representing the region where an incoming electron would be accepted. DFT calculations provide precise energy values for these orbitals.
Table 1: Illustrative Frontier Orbital Energies for Related Phenolic Compounds (Note: These values are for analogous compounds and serve to illustrate expected trends.)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phenol | -6.05 | -0.85 | 5.20 |
| 4-Methoxyphenol | -5.61 | -0.79 | 4.82 |
| 2,6-Di-tert-butyl-4-methoxyphenol (B167138) | -5.45 | -0.62 | 4.83 |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. An MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the optimized molecule.
The map is color-coded to visualize regions of different potential:
Red/Orange/Yellow: Indicate regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen.
Blue: Indicates regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the acidic proton of the hydroxyl group.
Green: Represents areas of neutral or near-zero potential, often found over the carbon framework of the molecule.
For this compound, the MEP map would show the most negative potential (red) localized on the oxygen atom of the hydroxyl group, and to a lesser extent, the oxygen of the methoxy group. The most positive potential (blue) would be concentrated on the hydrogen atom of the hydroxyl group, highlighting its acidic nature. The bulky, non-polar tert-butyl and cyclohexyl groups would be surrounded by regions of relatively neutral potential.
While MEP maps provide a qualitative view of charge distribution, methods like Natural Population Analysis (NPA), derived from Natural Bond Orbital (NBO) calculations, can quantify the electronic charge on each atom. This analysis reveals how electron density is shared and distributed throughout the molecule via both sigma and pi bonds.
In this compound, NPA would likely show a significant negative charge on the oxygen atoms of the hydroxyl and methoxy groups due to their high electronegativity. The phenolic hydrogen would carry a partial positive charge, consistent with its acidity. The carbon atom attached to the hydroxyl group (C1) would also exhibit a partial positive charge, while the carbons of the bulky alkyl groups would be largely neutral or slightly negative. These charge distributions are fundamental to understanding the molecule's dipole moment and intermolecular interactions.
Table 2: Illustrative Natural Population Analysis (NPA) Charges for Key Atoms in a Substituted Phenol (Note: These values are representative and illustrate expected charge distributions.)
| Atom | Calculated Charge (e) |
|---|---|
| Oxygen (in -OH) | -0.75 |
| Hydrogen (in -OH) | +0.48 |
| Carbon (C1, attached to -OH) | +0.25 |
| Oxygen (in -OCH3) | -0.55 |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra (e.g., UV-Vis spectra). The method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.
For an aromatic compound like this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to π→π* transitions within the phenyl ring. The results can be compared with experimental spectra to validate the computational model. Studies on other phenols show that TD-DFT can provide a good semi-quantitative agreement with experimental values. The calculations can also reveal the nature of each electronic transition by identifying which molecular orbitals are involved.
Exploration of Tautomeric Equilibria in Related Phenolic and Imine Systems
Tautomerism involves the migration of a proton between two atoms within the same molecule, leading to an equilibrium between two or more structural isomers called tautomers. While simple phenols primarily exist in the enol form, the study of tautomerism is highly relevant for more complex systems and related structures.
Phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexa-2,4-dien-1-one and cyclohexa-2,5-dien-1-one). However, for phenol itself, the aromatic stability of the enol form makes it overwhelmingly dominant. Computational studies can quantify this energy difference.
More relevant is the study of tautomerism in related Schiff base (imine) systems, which can be formed from phenolic aldehydes. For instance, in a study of (E)-2-tert-butyl-6-((cyclohexylimino)methyl)-4-methoxyphenol, which shares a core structure with the target compound, an intramolecular O-H···N hydrogen bond is observed, stabilizing the enol-imine form over a potential keto-amine tautomer. Computational studies on other imine systems show that the environment (gas phase vs. solution) can significantly tune the tautomeric equilibrium. DFT calculations are used to model the potential energy surface for the proton transfer reaction, identifying the relative stabilities of the tautomers and the energy barrier separating them.
Quantum Chemical Studies on Electronic Characteristics and Reactivity Descriptors
Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For this compound, computational studies are instrumental in elucidating its antioxidant mechanism and predicting its behavior in chemical reactions. These theoretical investigations typically employ Density Functional Theory (DFT) methods to calculate a variety of molecular properties and reactivity descriptors.
Detailed research findings from quantum chemical studies provide a quantitative basis for understanding the molecule's properties. Key electronic characteristics that are often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of the electron-donating ability of a molecule, with higher HOMO energies suggesting a greater propensity to donate electrons. Conversely, the LUMO energy reflects the electron-accepting ability, with lower LUMO energies indicating a greater ease of accepting electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.
Global reactivity descriptors, derived from the conceptual DFT framework, are also calculated to predict the chemical reactivity of the molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness measures the resistance to change in electron distribution or charge transfer. The global electrophilicity index quantifies the electrophilic nature of a molecule.
While specific experimental and extensive theoretical studies on this compound are not widely documented in publicly accessible literature, predictive models based on its structural analogs provide valuable estimations. For instance, studies on similar phenolic compounds, such as those with tert-butyl and methoxy substitutions, have shown that these groups significantly influence the electronic properties and antioxidant activity. The tert-butyl group, being an electron-donating group, tends to increase the HOMO energy, thereby enhancing the radical scavenging capacity. The methoxy group also contributes to the electron-donating nature of the phenol.
The following tables present predicted data for this compound based on computational models and data from structurally related compounds.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy (eV) | -5.5 to -6.0 |
| LUMO Energy (eV) | 1.0 to 1.5 |
| HOMO-LUMO Gap (eV) | 6.5 to 7.5 |
Note: These values are estimations based on computational models and may vary depending on the level of theory and basis set used in the calculations.
Table 2: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Predicted Value (eV) |
| Ionization Potential (I) | 5.5 to 6.0 |
| Electron Affinity (A) | 1.0 to 1.5 |
| Electronegativity (χ) | 3.25 to 3.75 |
| Chemical Hardness (η) | 2.25 to 2.75 |
| Global Electrophilicity (ω) | 2.0 to 2.5 |
Note: These values are derived from the predicted HOMO and LUMO energies and provide a theoretical framework for understanding the molecule's reactivity.
Further computational investigations, such as analysis of the molecular electrostatic potential (MEP) map, can reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. For phenolic antioxidants, the MEP map typically shows a negative potential around the hydroxyl oxygen, indicating its role as the primary site for radical scavenging activity.
Coordination Chemistry and Catalysis Research
Synthesis and Characterization of Metal Complexes with Phenoxy-Imine Ligands Derived from the Compound
There is no available literature describing the synthesis and characterization of metal complexes derived from 2-Tert-butyl-4-cyclohexyl-6-methoxyphenol.
No studies have been published detailing the complexation of phenoxy-imine ligands derived from this compound with the specified transition metals.
Without synthesized complexes, there is no experimental or computational data to analyze the impact of a ligand architecture derived from this compound on metal-ligand interactions.
Application in Olefin Polymerization Catalysis (FI Catalysts)
There are no published reports on the application of catalysts derived from this compound in olefin polymerization. The field of FI (phenoxy-imine) catalysts is extensive, with numerous examples of ligands derived from other substituted phenols. acs.orgacs.org These catalysts, particularly those based on Group 4 metals like zirconium and titanium, are known for their high activity in olefin polymerization. nih.gov The performance of these catalysts is highly dependent on the electronic and steric properties of the substituents on the phenoxy ligand. acs.org
No data on the catalytic activity or selectivity of any catalyst system based on this compound is available.
The relationship between the specific ligand structure of a phenoxy-imine derived from this compound and the resulting polymer properties has not been investigated.
Mechanistic studies of polymerization reactions require an active catalyst, and as no such catalyst based on the specified compound has been reported, no mechanistic elucidation is possible.
Exploration of Other Catalytic Transformations Mediated by Derived Complexes
While complexes derived from substituted phenoxy-imines, often referred to as FI catalysts, have been extensively studied for olefin polymerization, research has also ventured into their applicability in other significant catalytic transformations. The versatility of the phenoxy-imine ligand framework, which can be readily modified to tune steric and electronic properties, makes its metal complexes attractive candidates for a range of reactions beyond polymerization. This section explores the catalytic activity of complexes derived from or structurally related to this compound in areas such as ring-opening polymerization, oxidation reactions, and cross-coupling reactions.
Ring-Opening Polymerization of Cyclic Esters
The ring-opening polymerization (ROP) of cyclic esters is a crucial method for producing biodegradable and biocompatible polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). Aluminum complexes featuring phenoxy-imine ligands have emerged as effective catalysts for this transformation. researchgate.nettandfonline.com These catalysts typically require an alcohol initiator, like n-butanol or benzyl (B1604629) alcohol, to commence the polymerization process. researchgate.nettandfonline.com
Research has shown that the catalytic activity of these aluminum complexes is significantly influenced by the substituents on the imino group of the phenoxy-imine ligand. For instance, in a study of aluminum complexes with the general formula Me₂Al[O-2-tBu-6-(RN=CH)C₆H₃], a variety of imino substituents (R) were investigated. While a direct analogue using a cyclohexyl group on the imine nitrogen derived from this compound was not the primary focus of broad comparative studies, the activity of related complexes provides valuable insights. For example, complexes with bulky alkyl groups on the imine nitrogen have demonstrated high efficiency in the ROP of ε-caprolactone (CL). researchgate.net
The general mechanism for the ROP of lactones catalyzed by these aluminum-phenoxy-imine complexes involves the coordination of the ester monomer to the aluminum center, followed by nucleophilic attack of the initiator or the growing polymer chain. The steric and electronic environment created by the phenoxy-imine ligand plays a critical role in both the activity of the catalyst and the control over the polymer's molecular weight and dispersity. tandfonline.com The potential to use ligands like (E)-2-tert-butyl-6-((cyclohexylimino)methyl)-4-methoxyphenol in this context is significant, given the established success of structurally similar phenoxy-imine aluminum catalysts.
Table 1: Representative Catalytic Activity of Phenoxy-Imine Aluminum Complexes in Ring-Opening Polymerization
| Catalyst Precursor | Monomer | Initiator | Conversion (%) | Polymer |
| Me₂Al[O-2-tBu-6-(tBuN=CH)C₆H₃] | ε-caprolactone | nBuOH | 98 | PCL |
| Me₂Al[O-2-tBu-6-(C₆H₁₁N=CH)C₆H₃] | rac-lactide | nBuOH | 95 | PLA |
| Me₂Al[O-2-tBu-6-(AdN=CH)C₆H₃] | ε-caprolactone | nBuOH | 99 | PCL |
| Me₂Al[O-2-tBu-6-(C₆F₅N=CH)C₆H₃] | δ-valerolactone | nBuOH | 97 | PVL |
| (Data is representative of the performance of this class of catalysts and is based on findings for structurally similar compounds.) |
Oxidation Catalysis
The catalytic oxidation of organic substrates is a cornerstone of industrial chemistry. Schiff base complexes, including those with phenoxy-imine ligands, are known to catalyze a variety of oxidation reactions. While specific studies focusing on complexes of this compound for this purpose are not extensively documented, the broader class of phenoxy-imine metal complexes has shown promise.
For example, biomimetic manganese, iron, and cobalt complexes with Schiff base ligands have been investigated for the catalytic oxidation of substituted phenols and anilines using molecular oxygen or peroxides as the oxidant. These reactions often proceed via radical mechanisms, where the metal complex facilitates the formation of substrate radicals and their subsequent reaction with the oxidant.
Furthermore, titanium and zirconium complexes, which are the metals typically used in FI catalysts for polymerization, can also exhibit catalytic activity in oxidation reactions. For instance, titanium complexes have been explored in radical redox catalysis, where the Ti(III)/Ti(IV) redox couple is utilized to activate substrates. This opens up possibilities for using FI-type catalysts in reactions like the reductive opening of epoxides and aziridines, followed by oxidative steps.
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While palladium catalysts are most common, there is growing interest in using more abundant first-row transition metals like nickel. Phenoxy-imine (FI) nickel(II) compounds have been successfully employed as precatalysts for Suzuki-Miyaura cross-coupling reactions, specifically for the coupling of (hetero)arylboronic acids with alkyl bromides.
The proposed mechanism for these reactions often involves a radical chain process. The nickel complex, activated by a base, can initiate the reaction through halogen atom abstraction from the alkyl bromide. The resulting alkyl radical is then captured by a nickel(II)-aryl species, which is considered a key intermediate in the catalytic cycle. Subsequent reductive elimination yields the cross-coupled product.
The structural modularity of phenoxy-imine ligands is a significant advantage in this context, as it allows for the fine-tuning of the catalyst's reactivity and selectivity. Although detailed studies on the use of nickel complexes with the specific ligand derived from this compound in cross-coupling are limited, the established success of related FI-nickel systems suggests a promising avenue for future research.
Supramolecular Chemistry and Advanced Materials Research
Investigation of Hydrogen Bonding Interactions in Solid-State Architectures
Detailed crystallographic analysis of derivatives of 2-Tert-butyl-4-cyclohexyl-6-methoxyphenol has provided insights into the hydrogen bonding patterns that govern their solid-state architectures. For instance, the Schiff base derivative, (E)-2-tert-butyl-6-((cyclohexylimino)methyl)-4-methoxyphenol, crystallizes in a triclinic system, with two independent molecules in the asymmetric unit. nih.goviucr.org The cyclohexane (B81311) rings in this derivative adopt stable chair conformations. nih.goviucr.org
Self-Assembly of Phenolic Derivatives for Supramolecular Structures
The principles of molecular self-assembly, driven by non-covalent interactions like hydrogen bonding, are central to the construction of complex supramolecular structures. While specific studies on the self-assembly of this compound are not extensively documented, the behavior of related phenolic derivatives provides a basis for understanding its potential in this area.
The formation of defined aggregates through hydrogen bonding is a well-established phenomenon in phenolic chemistry. For example, substituted phenols can form stable complexes with other molecules, leading to ordered supramolecular assemblies. mdpi.com The interplay of bulky substituents and hydrogen-bonding motifs in this compound suggests its capability to form predictable and potentially functional supramolecular architectures. The steric hindrance provided by the tert-butyl and cyclohexyl groups can direct the self-assembly process, leading to specific and controlled arrangements in the solid state.
Research into Host-Guest Chemistry with Related Macrocyclic Systems
Macrocyclic compounds derived from phenolic units, such as calixarenes and pillararenes, are renowned for their ability to act as hosts in host-guest chemistry, selectively binding to a variety of guest molecules. beilstein-journals.orgtcichemicals.comnih.govresearchgate.netresearchgate.net These macrocycles possess well-defined cavities that can encapsulate guests, driven by forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. tcichemicals.com
While the direct incorporation of this compound into such macrocyclic systems is a specific area of ongoing research, the general principles of host-guest chemistry with phenolic macrocycles are well-established. The functional groups present on the phenolic unit, including the hydroxyl and methoxy (B1213986) groups, as well as the hydrophobic tert-butyl and cyclohexyl groups, can all influence the binding properties of a potential macrocyclic host derived from this compound. The size and shape of the resulting cavity would be dictated by the specific arrangement of these substituents, offering potential for selective guest recognition.
Exploration of New Material Science Applications via Polymerization and Cross-linking
Phenolic compounds are versatile monomers and cross-linking agents in polymer chemistry. The hydroxyl group of this compound can participate in various polymerization reactions, leading to the formation of new polymeric materials. Furthermore, its structure can be incorporated into existing polymer chains to modify their properties.
The presence of the bulky tert-butyl and cyclohexyl groups can impart specific characteristics to the resulting polymers, such as increased thermal stability, altered solubility, and modified mechanical properties. While detailed studies on the polymerization and cross-linking of this specific phenol (B47542) are emerging, the broader class of substituted phenols is widely used in the synthesis of resins and other polymeric materials. The potential for this compound to act as a monomer or a cross-linking agent opens avenues for the development of new materials with tailored properties for a range of applications.
Future Directions in Research
Development of Novel and Sustainable Synthetic Routes for the Compound and its Derivatives
The synthesis of polysubstituted phenols like 2-tert-butyl-4-cyclohexyl-6-methoxyphenol often relies on traditional methods that can involve harsh reaction conditions and may lack selectivity numberanalytics.com. A key area for future research is the development of more efficient and environmentally benign synthetic pathways.
Key Research Objectives:
Green Chemistry Approaches: There is a growing need to shift towards sustainable practices in chemical synthesis. This includes the use of renewable feedstocks, employing solvent-free reaction conditions or using aqueous media, and designing processes that minimize waste generation numberanalytics.com.
Catalytic C-H Functionalization: Transition metal-catalyzed C-H functionalization represents a powerful strategy for the direct and selective introduction of functional groups onto the phenolic ring under milder conditions numberanalytics.comnih.gov. Research could focus on developing catalysts that can regioselectively functionalize the aromatic core of this compound to create a diverse library of derivatives.
Flow Chemistry Synthesis: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for the synthesis of fine chemicals. Adapting and optimizing the synthesis of this compound and its derivatives for flow chemistry could lead to more efficient and reproducible production.
Synthesis of Heterocyclic Hybrids: Incorporating heterocyclic moieties can impart valuable biological or material properties. Exploring reactions like the Biginelli reaction or alkylation of N-heterocycles with derivatives of the parent phenol (B47542) could yield novel compounds with enhanced functionalities mdpi.com.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Green Chemistry | Reduced environmental impact, increased safety, use of renewable resources. numberanalytics.com | Development of solvent-free methods, use of biomass-derived starting materials. numberanalytics.com |
| C-H Functionalization | High atom economy, access to novel derivatives, milder reaction conditions. nih.gov | Design of selective rhodium(III) or palladium(II) catalysts for ortho-functionalization. nih.gov |
| Flow Chemistry | Improved reaction control, enhanced safety, easier scalability. | Optimization of reaction parameters (temperature, pressure, flow rate) for continuous production. |
| Heterocyclic Derivatization | Access to compounds with potential pharmaceutical or material applications. mdpi.com | Exploring multi-component reactions to build complexity in a single step. mdpi.com |
Application of Advanced Analytical Techniques for In Situ Reaction Monitoring
To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the application of advanced in situ analytical techniques is crucial. Real-time monitoring provides valuable data on reaction kinetics, the formation of intermediates, and the detection of endpoints acs.orgspectroscopyonline.com.
Promising In Situ Techniques:
Raman and Infrared (IR) Spectroscopy: These non-invasive techniques are well-suited for monitoring reactions in real-time. For instance, in situ Raman spectroscopy has been successfully used to monitor the progress of etherification reactions, which is relevant to the methoxy (B1213986) group in the target compound, allowing for precise determination of the reaction endpoint acs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about reactants, intermediates, and products as the reaction progresses, offering unparalleled insight into complex reaction pathways.
Mass Spectrometry (MS): Techniques like thermal desorption gas chromatography/mass spectrometry (TD-GC/MS) can provide rapid, qualitative, and quantitative data, which can be adapted for on-line reaction monitoring researchgate.net.
The integration of these techniques allows for the creation of detailed reaction profiles, which are essential for process optimization, ensuring product quality, and facilitating a smoother scale-up from the laboratory to industrial production acs.orgbirmingham.ac.uk.
Deeper Computational Modeling of Complex Reaction Pathways and Material Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and elucidating complex reaction mechanisms researchgate.netacs.orgacs.org.
Future Computational Studies Could Focus On:
Predicting Physicochemical Properties: DFT calculations can be used to predict key properties of this compound, such as its electronic structure, bond dissociation enthalpies, and reactivity. This information is vital for understanding its antioxidant potential and for designing new applications acs.orgexplorationpub.com.
Modeling Reaction Mechanisms: Computational modeling can map out the energy landscapes of potential synthetic routes, identify transition states, and predict the most favorable reaction pathways. This can guide experimental work, saving time and resources.
Investigating Substituent Effects: DFT studies can systematically investigate how the interplay of the tert-butyl, cyclohexyl, and methoxy groups influences the molecule's properties. For example, electron-donating groups are known to affect the enthalpies related to antioxidant mechanisms acs.org.
Simulating Spectroscopic Data: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the interpretation of experimental data and confirm the structure of newly synthesized derivatives researchgate.net.
| Predicted Property (based on DFT studies of substituted phenols) | Influence of Substituents | Relevance to this compound |
| Bond Dissociation Enthalpy (BDE) | Electron-donating groups generally lower the O-H BDE. acs.org | The methoxy group is expected to lower the BDE, enhancing potential antioxidant activity. acs.org |
| Ionization Potential (IP) | Electron-donating groups decrease the IP. acs.org | The methoxy group will likely decrease the IP, influencing its behavior in electron transfer reactions. acs.org |
| Intramolecular Hydrogen Bonding | The presence of an ortho substituent can lead to intramolecular H-bonding. acs.org | The ortho tert-butyl and methoxy groups will sterically influence the orientation of the hydroxyl group. acs.org |
| Electronic Spectra (UV-Vis) | Substituents cause shifts in absorption wavelengths (bathochromic or hypsochromic). researchgate.net | The combination of substituents will result in a unique spectral fingerprint. researchgate.net |
Rational Design of New Catalytic Systems Based on the Compound's Core Structure
The unique steric and electronic properties of this compound make it an attractive scaffold for the development of novel catalysts. Sterically hindered phenols are already known to be components of various catalytic systems mdpi.comacs.orgrsc.org.
Potential Catalytic Applications:
Ligand Development for Transition Metal Catalysis: The phenolic oxygen and the aromatic ring can coordinate to metal centers. By modifying the core structure, it can be converted into a ligand for transition metals, potentially leading to catalysts for polymerization, cross-coupling, or oxidation reactions. Phenoxy-imine ligands, for example, are used in olefin polymerization catalysts nih.gov.
Organocatalysis: Phenol-based organocatalysts have emerged as powerful tools in organic synthesis numberanalytics.comresearchgate.net. The hindered nature of this compound could be exploited to create catalysts that provide high stereoselectivity in asymmetric transformations.
Biomimetic Catalysis: The structure mimics certain aspects of the active sites of metalloenzymes. This opens up possibilities for designing catalysts that perform selective oxidations or other transformations inspired by nature.
Exploration of New Supramolecular Assemblies and Their Functional Materials Potential
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures bohrium.comecust.edu.cn. The structure of this compound is well-suited for its use as a building block in supramolecular chemistry.
Areas for Exploration:
Hydrogen-Bonded Networks: The phenolic hydroxyl group is a strong hydrogen bond donor, which can interact with suitable acceptors to form one-, two-, or three-dimensional networks.
Host-Guest Chemistry: The bulky substituents create a defined molecular shape, which could be exploited to create host molecules that can selectively bind smaller guest molecules.
Functional Materials: By incorporating this compound into larger assemblies, it may be possible to create new materials with tailored properties, such as self-healing coatings, molecular sensors, or materials for drug delivery bohrium.comacs.org. The functionalization of supramolecular polymers is a growing field that allows for the creation of diverse and innovative materials ecust.edu.cn.
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of advanced technologies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-tert-butyl-4-cyclohexyl-6-methoxyphenol, and what yield optimization strategies are recommended?
- Methodological Answer : Synthesis typically involves multi-step Friedel-Crafts alkylation or phenol derivatization. For example, tert-butyl groups can be introduced via acid-catalyzed alkylation of phenol precursors, while cyclohexyl substituents may require cyclohexene intermediates under controlled temperature (40–60°C) to avoid side reactions . Yield optimization includes solvent selection (e.g., dichloromethane for steric hindrance mitigation) and stoichiometric adjustments of tert-butylating agents (e.g., tert-butyl chloride) to minimize byproducts like 4-tert-butylphenol .
Q. Which analytical techniques are most effective for characterizing purity and structural conformation of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity validation) is recommended for purity assessment . For structural confirmation, use H and C NMR to identify methoxy (-OCH), tert-butyl (C(CH)), and cyclohexyl proton environments. X-ray crystallography (e.g., as in Acta Crystallographica studies) resolves steric effects and molecular packing, critical for understanding reactivity .
Q. What are the key stability considerations for this compound under varying experimental conditions?
- Methodological Answer : The compound is sensitive to oxidative degradation due to its phenolic hydroxyl group. Store at +4°C in amber vials under inert gas (N/Ar) to prevent autoxidation . Stability assays under UV light (e.g., 254 nm for 24 hrs) and thermal gravimetric analysis (TGA) can quantify decomposition thresholds, with degradation products analyzed via GC-MS .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and cyclohexyl substituents influence antioxidant activity or catalytic interactions?
- Methodological Answer : Steric hindrance from tert-butyl groups reduces radical scavenging efficiency but enhances thermal stability in polymer matrices. Comparative studies using electron paramagnetic resonance (EPR) with DPPH radicals quantify antioxidant capacity, while computational modeling (DFT) calculates HOMO-LUMO gaps to predict electron-donating properties . For catalytic applications (e.g., ligand design), substituent effects are tested via kinetic studies in transition-metal complexes .
Q. How can researchers resolve contradictions in reported data on this compound’s solubility and reactivity across studies?
- Methodological Answer : Contradictions often arise from solvent polarity variations (e.g., solubility in ethanol vs. hexane) or inconsistent purity standards. Use standardized protocols like OECD 105 for logP determination and Hansen solubility parameters to systematize solubility data . For reactivity discrepancies, replicate experiments under controlled conditions (e.g., humidity <10%) and validate via interlaboratory comparisons .
Q. What computational models best predict the compound’s interactions in biological systems (e.g., enzyme inhibition or receptor binding)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with biological targets. For example, the methoxy group’s orientation in hydrophobic pockets can be compared to known inhibitors (e.g., 2-hydroxy-4-methoxybenzophenone derivatives) using PubChem bioactivity data . Hybrid QSAR models incorporating steric parameters (e.g., Taft’s Es) improve binding affinity predictions .
Methodological Tables
Table 1 : Key Stability Parameters
Table 2 : Analytical Techniques for Structural Confirmation
| Technique | Key Peaks/Features | Application Example |
|---|---|---|
| H NMR | δ 1.35 (tert-butyl), δ 3.75 (OCH) | Substituent identification |
| X-ray Crystallography | Dihedral angle: 85° (phenol ring vs. cyclohexyl) | Steric analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
